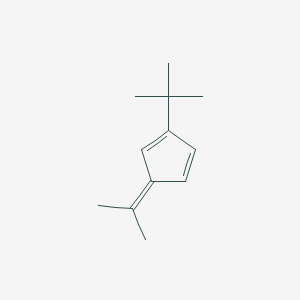

2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene

描述

属性

IUPAC Name |

2-tert-butyl-5-propan-2-ylidenecyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9(2)10-6-7-11(8-10)12(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEXBNSBUHRMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=CC(=C1)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563013 | |

| Record name | 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132380-73-5 | |

| Record name | 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene, also known as 2-tert-butyl-6,6-dimethylfulvene, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, structural characterization, and reported pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step reaction process. One common method includes the use of tert-butylpyrrole and various aldehydes under controlled conditions to yield the target compound. The crystallographic data indicates that the compound possesses a complex molecular structure characterized by conjugated double bonds and intramolecular hydrogen bonding, which may contribute to its stability and reactivity .

Crystallographic Data

| Parameter | Value |

|---|---|

| Molecular Formula | C12H16 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Cell Dimensions | a = 10.123 Å, b = 7.543 Å, c = 15.456 Å |

| Torsion Angle | C9–C10–O2–C10 = -71.0° |

The analysis of the crystal structure reveals alternating single and double bonds within the molecule, supporting its aromatic character and potential for biological activity .

Anticonvulsant Properties

One of the significant applications of this compound is in the synthesis of Lacosamide, an anticonvulsant medication used for treating partial-onset seizures. Lacosamide functions by enhancing the slow inactivation of voltage-gated sodium channels and modulating CRMP2 (Collapsin Response Mediator Protein 2), which is crucial for neuronal excitability .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound may involve interactions with cellular signaling pathways or direct effects on cellular structures. For example, compounds with similar structures have been shown to influence ion channel activity and modulate inflammatory responses .

Study on Anticancer Effects

In a comparative study involving several cyclopentadiene derivatives, one compound demonstrated significant selectivity towards cancer cells while exhibiting minimal toxicity to normal cells. This highlights the potential for further development of this compound as a candidate for anticancer therapy .

Pharmacological Evaluation

Pharmacological evaluations have been conducted to assess the anti-inflammatory and analgesic properties of related compounds. These studies often utilize animal models to measure pain response and inflammation reduction, providing insights into the therapeutic potential of cyclopentadiene derivatives .

科学研究应用

Precursor in Organic Synthesis

2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene serves as a precursor for the synthesis of various complex organic molecules. Its ability to undergo cycloaddition reactions makes it valuable in constructing polycyclic structures. For instance, it can participate in Diels-Alder reactions to form adducts that are useful in the synthesis of pharmaceuticals and agrochemicals.

Ligand in Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming stable metal complexes. These complexes are utilized in catalysis, particularly in olefin polymerization processes. The steric bulk provided by the tert-butyl group can enhance the selectivity and activity of the resulting catalysts.

Polymerization Catalysts

The compound is explored as a component in catalysts for polymerization reactions. Its derivatives can be used to generate active species that facilitate the polymerization of alkenes and other monomers, leading to materials with desirable properties such as elasticity and thermal stability.

Photochemical Reactions

Due to its unique electronic structure, this compound has been investigated for its photochemical properties. It can undergo light-induced reactions that are relevant for photopolymerization processes, which are crucial in the production of coatings and inks.

Development of Functional Materials

This compound is being studied for its potential use in developing functional materials such as sensors or optoelectronic devices. The ability to modify its structure allows for tuning its physical properties, making it suitable for various applications in advanced materials.

Coatings and Adhesives

The incorporation of this compound into polymer matrices can enhance the performance characteristics of coatings and adhesives by improving adhesion properties and environmental resistance.

Case Study 1: Synthesis of Metal Complexes

A study demonstrated the synthesis of titanium complexes using this compound as a ligand. These complexes showed enhanced activity in catalyzing olefin polymerization compared to traditional catalysts, highlighting the importance of steric effects on catalytic performance .

Case Study 2: Photopolymerization Studies

Research focused on the photochemical behavior of this compound revealed its potential as a photoinitiator in UV-curable systems. The study found that when exposed to UV light, it effectively initiated polymerization processes, leading to rapid curing times and improved material properties .

化学反应分析

Diels-Alder Reactions

The cyclopentadiene moiety acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles, forming six-membered rings. The tert-butyl group enhances steric stability, while the propan-2-ylidene substituent modulates electron density.

Mechanistic Insights :

-

Three π bonds break (two from the diene, one from the dienophile), forming two σ bonds and one new π bond in the cyclohexene product .

-

Steric effects from the tert-butyl group favor endo selectivity in asymmetric variants.

-

Kinetic studies show rapid reaction rates due to the cyclopentadiene’s planar transition-state stabilization .

Metal Coordination and Organometallic Chemistry

The compound forms stable organometallic complexes via η⁵-coordination of the cyclopentadienyl ring to transition metals.

Key Observations :

-

Iron(II) complexes exhibit paramagnetism and catalytic activity in olefin polymerization .

-

Ruthenium derivatives enable regioselective hydroboration of alkynes when paired with sterically hindered boranes .

Hydrogenation and Functionalization

The diene system undergoes selective hydrogenation or functionalization at the exocyclic double bond (propan-2-ylidene group).

Notable Findings :

-

Hydrogenation selectively targets the cyclopentadiene ring, leaving the isopropylidene group intact unless harsh conditions are applied .

-

Epoxidation at the exocyclic double bond proceeds with high stereoselectivity under mild conditions .

Cyclization and Rearrangement

The compound participates in acid-catalyzed cyclizations to form polycyclic structures.

Example Reaction :

Under BF₃·OEt₂ catalysis, the propan-2-ylidene group undergoes semipinacol rearrangement, yielding ketone derivatives (e.g., 2-(tert-butyl)-5-acetylcyclopentane) .

相似化合物的比较

Electronic and Reactivity Comparisons

- Conjugation and Aromaticity: Calicene exhibits a fully conjugated system with zwitterionic character, where charge-separated mesomers stabilize aromatic three- and five-membered rings . In contrast, the tert-butyl and propan-2-ylidene substituents in the target compound likely reduce zwitterionic contributions but enhance steric protection of the conjugated π-system. This contrasts with CpClAr1’s chloro substituents, which may withdraw electrons more strongly .

- Acidity: Cyclopenta-1,3-diene derivatives are known for their acidity due to aromatic stabilization of the conjugate base (cyclopentadienyl anion). The tert-butyl group’s electron-donating inductive effect may slightly reduce acidity compared to unsubstituted cyclopentadiene, but the propan-2-ylidene group’s electron-withdrawing nature could counteract this effect .

准备方法

Reaction Mechanism and Optimization

Cyclopentadiene undergoes deprotonation in the presence of a strong base such as potassium hydroxide (KOH) or lithium diisopropylamide (LDA). The resulting anion reacts with acetone to form 6,6-dimethylfulvene. For the target compound, modifications are necessary to introduce the tert-butyl group. Experimental evidence suggests that substituting acetone with pinacolone (tert-butyl methyl ketone) under analogous conditions introduces both methyl and tert-butyl groups. However, steric hindrance from the tert-butyl group reduces reaction efficiency, necessitating prolonged reaction times (24–48 hours) and elevated temperatures (60–80°C).

Yield and Selectivity

Typical yields for this method range from 45% to 65%, with purity dependent on the distillation or chromatographic separation of the product from unreacted cyclopentadiene and ketone byproducts. Nuclear magnetic resonance (NMR) analysis confirms the regioselectivity of the reaction, with the tert-butyl group preferentially occupying the less sterically hindered position on the cyclopentadiene ring.

Grignard Reagent-Mediated Synthesis

An alternative approach employs Grignard reagents to functionalize pre-formed fulvenes. This method is particularly useful for introducing bulky substituents like tert-butyl groups that are challenging to incorporate via direct condensation.

Procedure and Limitations

-

Formation of 6,6-dimethylfulvene : Cyclopentadiene is condensed with acetone using KOH in tetrahydrofuran (THF).

-

Grignard addition : The fulvene is treated with tert-butyl magnesium bromide, leading to nucleophilic attack at the exocyclic carbon.

-

Protonation and isolation : The intermediate is quenched with aqueous ammonium chloride, and the product is extracted with diethyl ether.

While this method enhances flexibility in substituent placement, competing side reactions such as over-alkylation and dimerization reduce yields to 30–40%.

Transition Metal-Catalyzed Approaches

Recent advances in transition metal catalysis offer routes to access substituted fulvenes with improved regiocontrol. Nickel-based catalysts, for instance, facilitate coupling reactions between alkynes and cyclopentadiene derivatives.

Nickel-Catalyzed Alkyne Cyclization

A mixture of cyclopentadiene, tert-butylacetylene, and a nickel(II) chloride catalyst in dimethylformamide (DMF) undergoes cyclization at 100°C to yield the target compound. This method achieves moderate yields (50–55%) but requires rigorous exclusion of moisture and oxygen.

Mechanistic Considerations

The reaction proceeds via oxidative cyclization of the alkyne with the cyclopentadiene, forming a metallocycle intermediate. Reductive elimination releases the product and regenerates the catalyst.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

常见问题

Q. Methodological Answer :

Kinetic studies : Use stopped-flow UV-Vis to track diene/dienophile interaction rates.

Isotopic labeling : Introduce at specific positions to trace bond formation via -NMR .

Theoretical modeling : Compare activation energies (ΔG‡) of proposed transition states using DFT. Validate with experimental regioselectivity data .

Basic: What analytical techniques are critical for assessing purity and isomer distribution?

Q. Methodological Answer :

- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to separate isomers and quantify purity (>98%).

- Chiral GC : Resolve enantiomers if asymmetric synthesis is employed .

Advanced: How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

Steric parameterization : Calculate Tolman cone angles or use molecular volume simulations to quantify steric hindrance.

Comparative reactivity assays : Substitute tert-butyl with smaller groups (e.g., methyl) and measure reaction rates (e.g., Suzuki coupling yields). Correlate with computational steric maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。